

# Technical Guide: 2-(Chloromethyl)butanal (CAS No. 135871-45-3)

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## Compound of Interest

Compound Name: 2-(chloromethyl)Butanal

Cat. No.: B15356479

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Disclaimer: Publicly available scientific data specifically for **2-(chloromethyl)butanal** is limited. This guide has been compiled based on established principles of organic chemistry and data from analogous  $\alpha$ -chloro aldehydes and related short-chain chlorinated compounds. The experimental protocols and reactivity pathways described are representative of this class of molecules and should be considered as such.

## Chemical Identity and Properties

**2-(Chloromethyl)butanal** is a short-chain aliphatic aldehyde featuring a chlorine atom at the alpha position relative to the carbonyl group. Its chemical structure and key identifiers are summarized below.

Property	Value	Source
CAS Number	135871-45-3	PubChem
Molecular Formula	C <sub>5</sub> H <sub>9</sub> ClO	PubChem
Molecular Weight	120.58 g/mol	PubChem
IUPAC Name	2-(chloromethyl)butanal	PubChem
Canonical SMILES	CCC(CCl)C=O	PubChem
InChIKey	DWNFIQZNEIGHEO-UHFFFAOYSA-N	PubChem

Note: Further physicochemical properties such as boiling point, melting point, and density are not readily available in public databases for this specific compound.

## Synthesis of $\alpha$ -Chloro Aldehydes

The synthesis of  $\alpha$ -chloro aldehydes, such as **2-(chloromethyl)butanal**, can be achieved through several established synthetic routes. A common and direct method involves the  $\alpha$ -chlorination of the parent aldehyde. Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in such transformations.<sup>[1][2][3][4]</sup> Another efficient approach is the direct conversion of primary alcohols to  $\alpha$ -chloro aldehydes using a single reagent that acts as both an oxidant and a chlorinating agent.<sup>[5][6][7]</sup>

## Representative Experimental Protocol: Organocatalytic $\alpha$ -Chlorination of an Aldehyde

This protocol is a generalized procedure based on the enantioselective  $\alpha$ -chlorination of aldehydes using an amine catalyst and an electrophilic chlorine source.<sup>[2][3][4]</sup>

Materials:

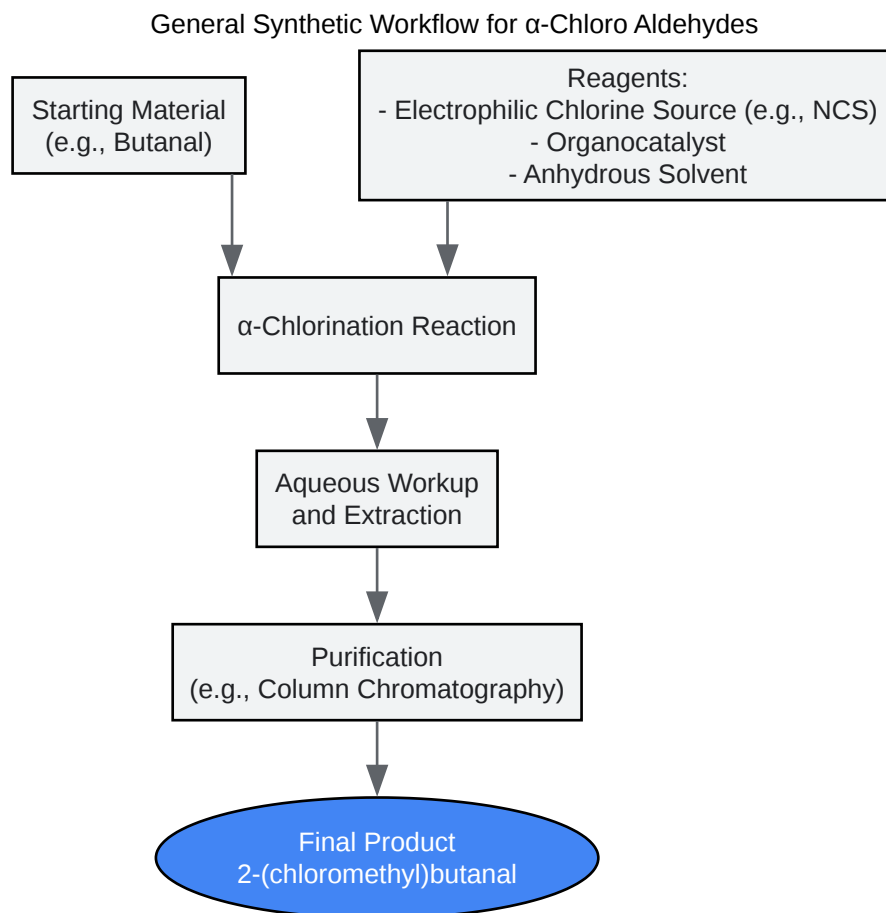
- Butanal (starting material)
- An appropriate electrophilic chlorine source (e.g., N-chlorosuccinimide - NCS)
- An organocatalyst (e.g., a proline derivative or an imidazolidinone)
- Anhydrous solvent (e.g., chloroform, dichloromethane, or acetone)
- Inert gas (e.g., nitrogen or argon)
- Standard laboratory glassware for organic synthesis

Procedure:

- To a solution of the aldehyde in the chosen anhydrous solvent under an inert atmosphere, add the organocatalyst (typically 5-20 mol%).

- Cool the reaction mixture to the desired temperature (can range from room temperature down to -78 °C, depending on the specific catalyst and substrate).
- Add the electrophilic chlorine source portion-wise over a period of time, maintaining the reaction temperature.
- Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography or Gas Chromatography).
- Upon completion, quench the reaction by adding a suitable reagent (e.g., a saturated aqueous solution of sodium thiosulfate).
- Extract the product with an organic solvent.
- Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.
- Purify the crude product using column chromatography on silica gel to obtain the desired  $\alpha$ -chloro aldehyde.

## Synthetic Workflow



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Caption: General workflow for the synthesis of  $\alpha$ -chloro aldehydes.

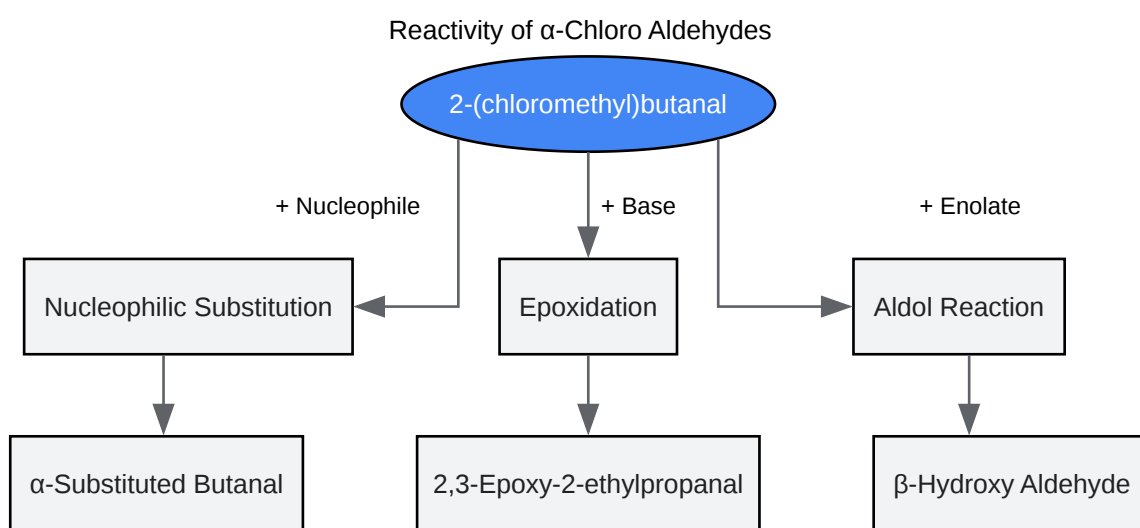
## Reactivity and Synthetic Utility

$\alpha$ -Chloro aldehydes are versatile intermediates in organic synthesis due to the presence of two reactive functional groups: the aldehyde and the carbon-chlorine bond. The electron-withdrawing nature of the adjacent carbonyl group activates the  $\alpha$ -carbon towards nucleophilic substitution.

Key reactions include:

- **Nucleophilic Substitution:** The chlorine atom can be displaced by a variety of nucleophiles (e.g., amines, thiols, cyanides) to introduce new functional groups at the  $\alpha$ -position.

- Epoxide Formation: Treatment with a base can lead to the formation of an epoxide via an intramolecular Williamson ether synthesis-type reaction.
- Aldol and Related Reactions: The aldehyde functional group can participate in classical carbonyl chemistry, such as aldol condensations, Wittig reactions, and reductions.
- Annulation Reactions:  $\alpha$ -Chloro aldehydes are valuable precursors in various annulation reactions to form cyclic structures.[8]



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Caption: Key reaction pathways for  $\alpha$ -chloro aldehydes.

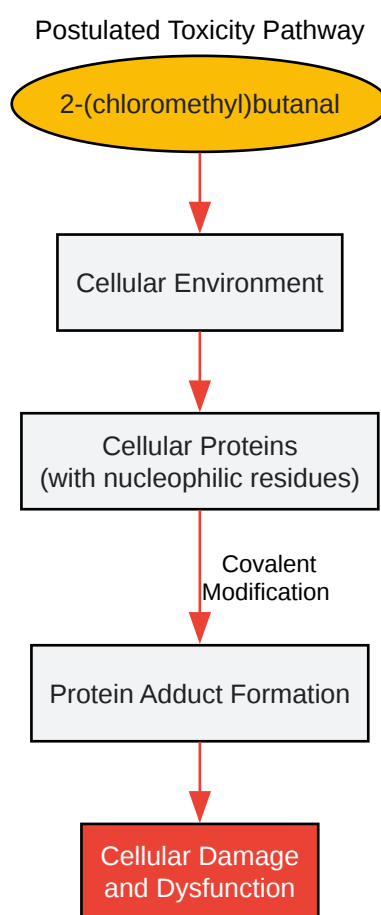
## Potential Biological Activity and Toxicology

Specific toxicological data for **2-(chloromethyl)butanal** are not available. However, the biological activity can be inferred from the general properties of short-chain aldehydes and chlorinated hydrocarbons.

Aldehydes are known to be electrophilic and can react with biological nucleophiles such as the primary amine groups on lysine residues and the thiol groups on cysteine residues in proteins. [9] This covalent modification can lead to enzyme inactivation and cellular damage. Short-chain aldehydes are generally considered to be "hard" electrophiles.[9]

Short-chain chlorinated paraffins (SCCPs) are recognized as persistent organic pollutants with demonstrated toxicity.[10][11][12] Toxic effects of SCCPs in animal studies include damage to the liver, kidneys, and thyroid.[12] The mechanisms of toxicity are often linked to oxidative stress, metabolic disruption, and endocrine-disrupting effects.[11] While **2-(chloromethyl)butanal** is structurally different from SCCPs, the presence of a chlorinated alkyl chain suggests that it may also pose a toxicological risk.

## Postulated Mechanism of Cellular Toxicity



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Caption: Potential mechanism of toxicity for electrophilic aldehydes.

## Conclusion

**2-(Chloromethyl)butanal**, with its dual functionality, represents a potentially useful, yet understudied, chemical intermediate. While specific data for this compound is scarce, its synthesis and reactivity can be reasonably predicted based on the well-established chemistry of  $\alpha$ -chloro aldehydes. Researchers and drug development professionals should exercise caution when handling this and similar compounds, given the known toxicities of related short-chain aldehydes and chlorinated hydrocarbons. Further research is warranted to fully characterize the physicochemical properties, reactivity, and biological profile of **2-(chloromethyl)butanal**.

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